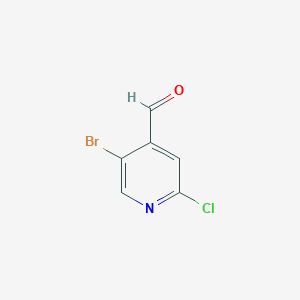










|
REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([CH3:9])=[CH:4][C:5]([Cl:8])=[N:6][CH:7]=1.C([O:14]C(N(C)C)N(C)C)(C)(C)C.I([O-])(=O)(=O)=O.[Na+]>CN(C)C=O.O1CCCC1.O.ClCCl>[Br:1][C:2]1[C:3]([CH:9]=[O:14])=[CH:4][C:5]([Cl:8])=[N:6][CH:7]=1 |f:2.3|
|


|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(=CC(=NC1)Cl)C
|
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(N(C)C)N(C)C
|
|
Name
|
|
|
Quantity
|
38 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The cooled reaction mixture
|
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to afford a thick orange oil, which
|
|
Type
|
ADDITION
|
|
Details
|
slowly poured into a separate flask
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction flask was equipped with an overhead stirrer
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was mixed vigorously for three hours
|
|
Duration
|
3 h
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
WASH
|
|
Details
|
The collected solids were washed with dichloromethane (2×150 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
the organic layer was separated from the filtrate
|
|
Type
|
WASH
|
|
Details
|
washed with saturated sodium bicarbonate solution (50 mL)
|
|
Type
|
ADDITION
|
|
Details
|
The aqueous layer was neutralized via addition of solid sodium bicarbonate
|
|
Type
|
EXTRACTION
|
|
Details
|
back-extracted with dichloromethane (100 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to afford a residue that
|
|
Type
|
CUSTOM
|
|
Details
|
was purified by flash chromatography (silica, 120 g, ISCO, 0-40% ethyl acetate in heptane)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CN=C(C=C1C=O)Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.03 g | |
| YIELD: PERCENTYIELD | 80% | |
| YIELD: CALCULATEDPERCENTYIELD | 91.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |